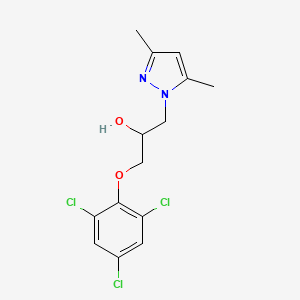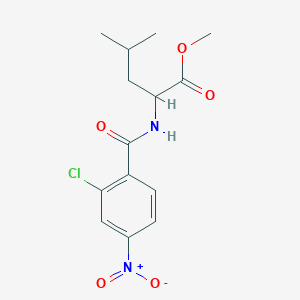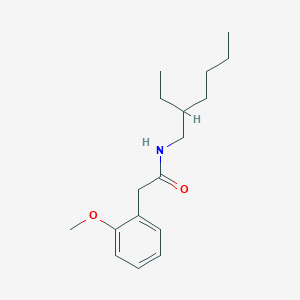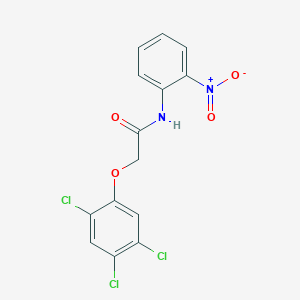
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol, also known as triclopyr, is a synthetic organic compound that belongs to the family of pyridine carboxylic acids. It is widely used as a herbicide to control broadleaf weeds and woody plants in forests, grasslands, and non-crop areas. Triclopyr has been found to be effective against many invasive plant species and has been used in the restoration of natural habitats. In addition to its use as a herbicide, triclopyr has also been studied for its potential applications in scientific research.
Mechanism of Action
Triclopyr works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to a disruption of the normal metabolic processes in the plant, ultimately resulting in its death. Triclopyr is selective in its action, targeting only broadleaf weeds and woody plants, while leaving grasses and other non-target species unharmed.
Biochemical and Physiological Effects:
Triclopyr has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit cell division and elongation, disrupt membrane function, and alter the levels of various plant hormones. Triclopyr has also been found to induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
Triclopyr has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and its mode of action is well understood. Triclopyr is also highly selective in its action, allowing researchers to target specific plant species without affecting non-target species. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol also has some limitations. It is highly toxic and must be handled with care, and its effects on plant growth and development can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of interest is the investigation of the effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol on non-target species, including insects, birds, and mammals. Finally, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol may have potential applications in the development of new herbicides and other plant growth regulators.
Scientific Research Applications
Triclopyr has been studied for its potential applications in scientific research, particularly in the field of plant physiology. It has been found to be a useful tool for studying the role of auxin in plant growth and development. Auxin is a plant hormone that regulates various aspects of plant growth, including cell elongation, root formation, and fruit development. Triclopyr acts as an auxin mimic and can be used to manipulate the levels of auxin in plant tissues. This allows researchers to study the effects of auxin on plant growth and development.
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2/c1-8-3-9(2)19(18-8)6-11(20)7-21-14-12(16)4-10(15)5-13(14)17/h3-5,11,20H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGDCWOSNVLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(phenylthio)acetamide](/img/structure/B3977832.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)
![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)
![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3977867.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3977874.png)
![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)

![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)

![2-bromo-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3977911.png)
